molecular formula C10H17NO4S B15201946 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid

Cat. No.: B15201946
M. Wt: 247.31 g/mol
InChI Key: FOUHFZCYFJYNCO-UHFFFAOYSA-N
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Description

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is a sophisticated synthetic building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique thietane (a four-membered saturated heterocycle containing sulfur) ring system that is functionalized with both a tert -butoxycarbonyl ( Boc )-protected methyl amino group and a carboxylic acid. The Boc protecting group is a cornerstone in synthetic organic chemistry, providing robust stability while allowing for selective deprotection under mild acidic conditions to unveil the secondary amine. This dual functionality makes the molecule a versatile precursor for the synthesis of complex molecules, such as peptidomimetics and macrocyclic compounds. The incorporation of the rigid thietane scaffold is of significant research value as it can be used to conformationally constrain peptide chains, a strategy employed to enhance biological activity, improve metabolic stability, and explore structure-activity relationships (SAR). The carboxylic acid moiety enables facile coupling reactions, such as amide bond formation, allowing for the seamless integration of the scaffold into larger molecular architectures. Researchers can leverage this compound in the design and synthesis of novel protease inhibitors, receptor ligands, and other bioactive small molecules. As a key intermediate, its mechanism of action is defined by its role in imparting specific three-dimensional geometry and influencing the pharmacokinetic properties of the final target molecule. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care in a controlled laboratory setting. For specific storage and handling conditions, please refer to the product's material safety data sheet (MSDS).

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thietane-3-carboxylic acid

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11(4)10(7(12)13)5-16-6-10/h5-6H2,1-4H3,(H,12,13)

InChI Key

FOUHFZCYFJYNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thietane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by techniques such as NMR and HPLC.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key parameters of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Heterocycle
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid Not provided Estimated ~245 Not provided Not reported Thietane (S)
3-{[(tert-Butoxy)carbonyl]amino} oxetane-3-carboxylic acid C₉H₁₅NO₅ 217.22 1159736-25-0 Not reported Oxetane (O)
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 232595-59-4 150–151 Benzene
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₆N₂O₄ 240.25 Not provided Not reported Pyrrole (N)

Key Observations:

  • The benzoic acid derivative’s aromatic ring confers rigidity and planar geometry, contrasting with the non-aromatic thietane and pyrrole analogs .
  • Thermal Stability : The hydroxybenzoic acid derivative exhibits a high melting point (150–151°C), likely due to hydrogen bonding and crystallinity, whereas thietane/pyrrole analogs may have lower thermal stability due to reduced intermolecular interactions .

Research Findings and Trends

  • Thietane vs. Oxetane : Sulfur’s polarizability in thietanes may improve membrane permeability compared to oxetanes, though oxidative instability could limit in vivo applications .
  • Pyrrole vs. Thietane : Pyrroles offer aromaticity for π-stacking interactions, whereas thietanes provide sp³ hybridization for stereochemical diversity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group onto the methylamino-thietane scaffold, and how do reaction conditions influence yield?

  • Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaHCO₃) under anhydrous conditions. For sterically hindered amines like methylamino-thietane, optimizing the solvent (e.g., THF or DCM) and temperature (0–25°C) is critical to prevent side reactions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted reagents. Yield improvements (70–85%) are achieved by monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between the Boc-protected and deprotected forms of this compound?

  • Methodological Answer :

  • ¹H NMR : The Boc group exhibits a singlet at ~1.4 ppm for the tert-butyl protons. Deprotection (e.g., with TFA) eliminates this signal and reveals the NH resonance at 5–8 ppm.
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm; its absence post-deprotection confirms cleavage.
  • IR : A strong C=O stretch at ~1680–1720 cm⁻¹ (Boc) diminishes after acidic treatment.
  • MS : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 273 (Boc-protected) and m/z 173 (deprotected). Validate with high-resolution mass spectrometry (HRMS) .

Q. What stability challenges arise during storage of Boc-protected thietane derivatives, and how can they be mitigated?

  • Methodological Answer : The Boc group is hydrolytically sensitive. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture or basic conditions, which accelerate decomposition. Monitor purity via HPLC every 3–6 months; repurify using recrystallization (e.g., ethyl acetate/hexane) if degradation exceeds 5% .

Advanced Research Questions

Q. How does the thietane ring’s strain influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?

  • Methodological Answer : The thietane’s ring strain (∼25 kcal/mol) enhances susceptibility to nucleophilic attack at the sulfur atom. For example, in basic conditions, ring-opening via SN2 mechanisms forms thiolate intermediates. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation: React with NaOMe in MeOH and monitor via ¹H NMR for disulfide byproducts or thiolate formation .

Q. What strategies resolve contradictions in reported Boc-deprotection conditions (e.g., TFA vs. HCl/dioxane) for this compound?

  • Methodological Answer : Conflicting deprotection data often arise from solvent polarity and steric effects. Systematic screening is recommended:

  • TFA/DCM (1:4 v/v) : Rapid cleavage (10–30 min) but may degrade acid-sensitive groups.
  • HCl/dioxane (4M) : Slower (2–4 hr) but milder for preserving carboxylic acid functionality.
    Quantify residual Boc via LC-MS and compare kinetics. For acid-sensitive derivatives, use scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. How can this compound serve as a building block for conformationally constrained peptidomimetics or enzyme inhibitors?

  • Methodological Answer : The thietane’s rigid structure mimics peptide β-turns. Couple the carboxylic acid to resin-bound peptides using HBTU/DIPEA in DMF. For kinase inhibitors, introduce substituents at the 3-position via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃). Assess bioactivity via SPR binding assays or enzymatic inhibition studies (IC₅₀ determination) .

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